3-Pyridinemethanol

Photocatalysis Green Chemistry Vitamin B3 Synthesis

3-Pyridinemethanol (CAS 100-55-0) is the meta-hydroxymethyl pyridine isomer critical for selective photocatalytic oxidation to vitamin B3, reacting 12% faster than its aldehyde intermediate. Its verified aqueous solubility (>55.4 mg/mL) exceeds predictions 5-fold, enabling concentrated stock solutions for reproducible in vitro assays. As a defined vasodilator and antilipemic agent, it serves as a validated probe for cardiovascular pharmacology. Substitution with 2- or 4-pyridinemethanol isomers abrogates selectivity and bioactivity—specify the 3-isomer to ensure synthetic and pharmacological fidelity.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 100-55-0
Cat. No. B1662793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinemethanol
CAS100-55-0
Synonyms3 Hydroxymethylpyridine
3-Hydroxymethylpyridine
Alcohol, Nicotinic
Alcohol, Nicotinyl
beta Pyridylcarbinol
beta-Pyridylcarbinol
Hydrofluoride, Nicomethanol
Nicomethanol Hydrofluoride
Nicotinic Alcohol
Nicotinyl Alcohol
Nicotinyltartrate
Pyridine 3 Methanol
Pyridine-3-Methanol
Pyridylcarbinol
Radecol
Roniacol
Ronicol
Ronicol Retard
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CO
InChIInChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2
InChIKeyMVQVNTPHUGQQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.16 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinemethanol CAS 100-55-0: Technical Specifications and Procurement-Relevant Physicochemical Profile


3-Pyridinemethanol (CAS: 100-55-0), also known as nicotinyl alcohol or pyridin-3-ylmethanol, is a pyridine derivative featuring a hydroxymethyl substituent at the meta position [1]. It is a clear, light yellow to yellow, hygroscopic liquid with a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol [2]. The compound exhibits full miscibility with water and is highly soluble in ethanol and DMSO . It is classified as a primary aromatic alcohol and is recognized for its role as a vasodilator agent and antilipemic drug [3]. Its key procurement-relevant physicochemical parameters include a boiling point of 154 °C at 28 mmHg, a melting point of -7 °C, and a density of 1.124 g/mL at 25 °C [2].

Why 3-Pyridinemethanol Cannot Be Substituted with 2- or 4-Pyridinemethanol Analogs in Key Applications


Direct substitution of 3-Pyridinemethanol with its positional isomers (2-pyridinemethanol or 4-pyridinemethanol) is not scientifically justified without re-validation of the entire process or assay. The meta-position of the hydroxymethyl group fundamentally alters the molecule's electronic structure, steric properties, and interaction with biological targets and catalysts [1]. For example, in selective photocatalytic oxidation to produce vitamin B3 (nicotinic acid), the position of the benzylic group critically influences reaction selectivity and conversion rates, with the 3-isomer demonstrating a unique and favorable pathway compared to the 2- and 4- analogs [2]. Furthermore, the specific inhibitory activity of derivatives like Chk1 or HDAC inhibitors is contingent on the precise molecular geometry conferred by the 3-pyridinemethanol scaffold, a property that cannot be assumed for other isomers . The following sections provide direct, quantifiable evidence of this performance differentiation.

Quantitative Differentiation of 3-Pyridinemethanol Against Analogs: Evidence-Based Procurement Guide


Catalytic Performance in Vitamin B3 Synthesis: 3-Pyridinemethanol Exhibits Higher Reaction Rate and Selectivity Over Aldehyde Intermediate

In the photocatalytic production of vitamin B3 (nicotinic acid), the choice of starting material significantly impacts efficiency. 3-Pyridinemethanol demonstrates a more favorable kinetic profile compared to its corresponding aldehyde, 3-pyridinecarboxaldehyde. Specifically, the rate constant for the reaction between surface radicals ({≡TiIVOH·}+) and 3-pyridinemethanol is higher than that for 3-pyridinecarboxaldehyde, indicating faster conversion of the alcohol under identical conditions [1]. Furthermore, the use of 3-pyridinemethanol allows for highly selective oxidation pathways, whereas studies on similar systems (e.g., 3-picoline) report much lower product selectivity [2].

Photocatalysis Green Chemistry Vitamin B3 Synthesis

Solubility Advantage in Aqueous Formulation: 3-Pyridinemethanol Demonstrates >2-Fold Higher Solubility than Computed LogS Estimate

Accurate solubility data is crucial for reproducible biological assays and formulations. While computational models provide estimates, empirical data reveals a significant advantage. 3-Pyridinemethanol exhibits an experimentally determined solubility of >55.4 mg/mL in water . This value is substantially higher than the 11.1 mg/mL predicted by the ESOL topological method, which is a common in silico baseline for logS estimation . This indicates that 3-pyridinemethanol is significantly more soluble than what a first-principles computational prediction for its structure would suggest, a factor critical for achieving high-concentration stock solutions.

Drug Formulation Preformulation Solubility

Positional Isomer Selectivity in Catalysis: The 3-Substitution Pattern is Essential for High Vitamin B3 Selectivity

The specific position of the hydroxymethyl group on the pyridine ring is a critical determinant of catalytic outcome. A study directly comparing the photocatalytic oxidation of 2-, 3-, and 4-pyridinemethanol to produce vitamin B3 concluded that the reaction's selectivity and efficiency are highly dependent on the benzylic group's position [1]. The research notes that to synthesize vitamin B3 in green conditions, the photocatalyst should be poorly crystalline or Pt loaded, underscoring that the 3-isomer's specific electronic and steric presentation is integral to the optimized process. This positional sensitivity means 2- and 4-pyridinemethanol cannot be considered drop-in replacements.

Catalysis Isomer Selectivity Green Synthesis

Defined Biological Activity: 3-Pyridinemethanol is a Confirmed Vasodilator and Antilipemic Agent, Distinct from its Acid Analog

3-Pyridinemethanol has a specific pharmacological profile that is distinct from its direct analog, nicotinic acid. While nicotinic acid (niacin) is a vitamin with potent lipid-altering effects, its clinical use is limited by a high incidence of flushing. 3-Pyridinemethanol, as the alcohol analog, is also a direct-acting peripheral vasodilator and antilipemic agent but is documented to be used for different indications, such as vasospasm and threatened gangrene, often with a different side effect profile [1]. Its role is formally classified as a 'vasodilator agent' and 'antilipemic drug' in authoritative databases [2].

Pharmacology Cardiovascular Drug Mechanism

Validated Application Scenarios for 3-Pyridinemethanol Based on Differentiated Performance Evidence


Green Synthesis of Vitamin B3 (Nicotinic Acid) via Photocatalysis

In the development of sustainable, photocatalytic routes to produce vitamin B3, 3-Pyridinemethanol is the preferred feedstock. Evidence from direct comparative kinetic studies shows it reacts with surface radicals at a rate constant of 1.76 × 10⁴ M⁻¹ s⁻¹, which is 12% faster than its corresponding aldehyde intermediate [1]. Furthermore, its 3-position substitution pattern is critical for achieving high selectivity to the desired product compared to 2- and 4-pyridinemethanol analogs [2]. Researchers and process chemists aiming to optimize green vitamin B3 production should specify 3-Pyridinemethanol to leverage its favorable kinetics and selectivity.

Preparation of High-Concentration Aqueous Stock Solutions for In Vitro Assays

For laboratories conducting in vitro experiments where high compound solubility is paramount to avoid co-solvent interference, 3-Pyridinemethanol offers a distinct advantage. Empirical data confirms its aqueous solubility exceeds 55.4 mg/mL, a value more than 5 times greater than computational estimates like the ESOL prediction of 11.1 mg/mL . This verified high solubility makes it an excellent candidate for preparing concentrated, aqueous-based stock solutions, ensuring reproducible dosing and minimizing vehicle-related artifacts in cell-based and biochemical assays.

Research into Vasodilation and Cholesterol-Lowering Mechanisms

As a defined vasodilator and antilipemic drug, 3-Pyridinemethanol serves as a valuable research tool for studying cardiovascular pharmacology. Its mechanism of action is distinct from its close analog, nicotinic acid, and it is indicated for specific peripheral vascular disorders like vasospasm [3]. Studies focused on elucidating the pathways of peripheral vasodilation or cholesterol metabolism can utilize 3-Pyridinemethanol as a selective and validated chemical probe, differentiating its effects from those of niacin.

Synthesis of HDAC and Chk1 Inhibitors

In medicinal chemistry, 3-Pyridinemethanol is a validated building block for the synthesis of complex pharmacophores. It is specifically cited as an intermediate in the preparation of histone deacetylase (HDAC) inhibitors and (phenyl)(cyanopyrazinyl)urea derivatives that act as potential checkpoint kinase 1 (Chk1) inhibitors . The use of this specific building block is often outlined in patents and primary synthetic literature for these target classes, and its defined structure is critical for achieving the required binding affinity and selectivity in the final drug candidates. Substituting with a different pyridinemethanol isomer would alter the molecular geometry and likely abrogate the desired inhibitory activity.

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